molecular formula C13H6Cl2O3S B2838567 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one CAS No. 315240-93-8

7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one

Cat. No. B2838567
M. Wt: 313.15
InChI Key: PHXDDGTXLDSRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one” is a complex organic molecule. It contains a benzoxathiolone core substituted with a 3,5-dichlorophenyl group at the 7-position and a hydroxy group at the 5-position .


Molecular Structure Analysis

The molecular structure of “7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one” can be determined using various spectroscopic techniques, such as FT-IR, UV–visible, and NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS) . Single-crystal X-ray diffraction can also be used to elucidate the molecular structure .

Scientific Research Applications

  • Biological Activity in Asthma Treatment :

    • A study by Aizawa et al. (1990) explored the biological properties of a series of hindered phenolic 1,3-benzoxathioles, including derivatives of 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one. The compounds exhibited various biological activities, such as lipid peroxidation-lowering, antisuperoxide, SRS-A inhibiting, and 5-lipoxygenase inhibiting activities. These properties indicate potential applications in asthma treatment.
  • Fluorescence Probes for Reactive Oxygen Species Detection :

    • Research conducted by Setsukinai et al. (2003) involved the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS), a class of compounds to which 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is related. These probes, due to their specificity and reactivity, are useful in studying the roles of hROS in various biological and chemical applications.
  • Photocatalytic Oxidation Studies :

    • A study by Tang and Huang (1995) investigated the photocatalytic oxidation of 2,4-dichlorophenol by CdS, closely related to the compound . The study provides insights into the oxidation pathways and the influence of pH on these reactions, which are relevant in environmental chemistry and wastewater treatment.
  • Antibacterial Agent Development :

    • Research by Dickens et al. (1991) focused on the synthesis of compounds related to 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one as potential antibacterial agents. The study aimed to develop pro-drugs targeting anaerobic bacterial cells, highlighting the compound's potential in medicinal chemistry.
  • Antioxidant Activity Studies :

    • Venkateswarlu et al. (2003) conducted a study on the synthesis and antioxidant activity of a stilbene derivative closely related to 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one. Their research, published in Bioscience, Biotechnology, and Biochemistry, demonstrated the compound's potent antioxidative activity.
  • Antineoplastic Activity Evaluation :

    • A study by Anderson et al. (1983) explored the synthesis of derivatives of 7-(3,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one and evaluated their chemical reactivity and antineoplastic activity in murine models. The findings contribute to understanding these compounds' potential in cancer treatment.

properties

IUPAC Name

7-(3,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2O3S/c14-7-1-6(2-8(15)3-7)10-4-9(16)5-11-12(10)18-13(17)19-11/h1-5,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXDDGTXLDSRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C3C(=CC(=C2)O)SC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one

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